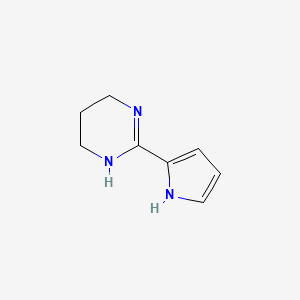
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features both pyrrole and tetrahydropyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine typically involves the condensation of pyrrole derivatives with suitable aldehydes or ketones, followed by cyclization reactions. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation and cyclization reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2)
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids such as [Bmim][PF6] or [Bmim][BF4]
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced pyrrole derivatives
Substitution: N-substituted pyrroles
Scientific Research Applications
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone: A pyrrole derivative with trichloroacetyl substitution.
1-(1H-Pyrrol-2-yl)ethanone: A simpler pyrrole derivative with an ethanone group.
2H-Pyrrol-2-ones: Compounds with a γ-lactam structure, similar to pyrroles.
Uniqueness
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine is unique due to its combination of pyrrole and tetrahydropyrimidine rings, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C8H11N3/c1-3-7(9-4-1)8-10-5-2-6-11-8/h1,3-4,9H,2,5-6H2,(H,10,11) |
InChI Key |
NZUWPVNHHMRROU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)C2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















